molecular formula C19H31NO6 B4002695 3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid

3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid

Cat. No.: B4002695
M. Wt: 369.5 g/mol
InChI Key: YKAOQRKRPRJBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, amine, and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine typically involves multiple steps. One common method includes the reaction of 3-methoxypropylamine with 3-(3-methyl-4-propan-2-ylphenoxy)propyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine can undergo various types of chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amine group can be reduced to form an alkylamine.

    Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the amine group can produce a secondary amine.

Scientific Research Applications

3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methoxypropylamine: A simpler compound with similar functional groups.

    3-(3-methyl-4-propan-2-ylphenoxy)propylamine: Another related compound with a similar structure.

Uniqueness

3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-14(2)17-8-7-16(13-15(17)3)20-12-6-10-18-9-5-11-19-4;3-1(4)2(5)6/h7-8,13-14,18H,5-6,9-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAOQRKRPRJBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNCCCOC)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid
Reactant of Route 2
3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid
Reactant of Route 3
3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid
Reactant of Route 4
3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid
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Reactant of Route 5
3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid

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